n1-(d-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane

Description

Key Synonyms:

- Biotin-PEG5-Amine

- N-(17-Amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

- Biotin-PEG5-NH2

- 113072-75-6 (CAS Registry Number)

Molecular Formula and Structural Configuration

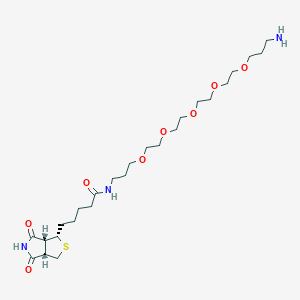

The molecular formula C22H42N4O7S (molecular weight: 506.66 g/mol) encapsulates the compound’s three functional regions:

- Biotin core : A heterocyclic structure comprising a tetrahydrothiophene ring fused to an imidazolidinone, critical for binding avidin/streptavidin.

- PEG5 spacer : A pentaethylene glycol chain (-OCH2CH2-)5 that bridges the biotin and amine groups.

- Terminal amine : A primary amine (-NH2) enabling conjugation to carboxyl or aldehyde groups.

Structural Features:

- The PEG5 spacer introduces 19 non-hydrogen atoms (4,7,10,13,16-pentaoxanonadecane backbone).

- The biotin moiety is attached via an amide bond to the PEG chain, while the amine group resides at the opposite terminus.

Role of PEG Spacer in Molecular Architecture

The PEG5 spacer serves critical physicochemical and functional roles:

Table 1: Functional Contributions of the PEG5 Spacer

The ethylene glycol repeats create a hydrated, flexible backbone that improves accessibility for streptavidin binding. This is particularly advantageous in applications like immunoassays, where spatial separation between the biotin tag and the biomolecule’s active site is essential.

Stereochemical Considerations of the Biotin Moiety

The biotin component exhibits chirality at three centers : C3a, C4, and C6a, with the biologically active form adopting the (3aS,4S,6aR) configuration.

Key Stereochemical Features:

- C3a and C6a : Define the tetrahydrothiophene ring’s conformation, ensuring proper hydrogen bonding with avidin.

- C4 : Positions the valeric acid side chain for amide bond formation with the PEG spacer.

Any deviation from this stereochemistry (e.g., enantiomers or diastereomers) would disrupt high-affinity binding to streptavidin, rendering the compound biologically inert.

Structural Analysis:

- X-ray crystallography of analogous biotinylated compounds confirms that the (3aS,4S,6aR) configuration is essential for maintaining the urea-like hydrogen-bonding network within avidin’s binding pocket.

- Nuclear Magnetic Resonance (NMR) studies highlight the rigidity of the biotin core, contrasting with the flexibility of the PEG spacer.

Properties

IUPAC Name |

5-[(3S,3aR,6aS)-4,6-dioxo-1,3,3a,6a-tetrahydrothieno[3,4-c]pyrrol-3-yl]-N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O8S/c26-7-3-9-32-11-13-34-15-17-36-18-16-35-14-12-33-10-4-8-27-22(29)6-2-1-5-21-23-20(19-37-21)24(30)28-25(23)31/h20-21,23H,1-19,26H2,(H,27,29)(H,28,30,31)/t20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULLXXKUBULTQH-FUDKSRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(D-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane (CAS No. 869354-65-4) is a biotinylated compound that has garnered attention for its potential applications in biochemical research and diagnostics. This compound features a unique structure that allows it to participate in various biological activities, particularly through its interaction with proteins and nucleic acids.

Chemical Structure and Properties

The molecular formula of this compound is C24H46N4O7S, with a molecular weight of approximately 534.71 g/mol. The compound is characterized by a long aliphatic chain with multiple ether linkages and a biotin moiety that enhances its solubility and binding capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C24H46N4O7S |

| Molecular Weight | 534.71 g/mol |

| Solubility | Soluble in water |

| Storage Conditions | -20°C |

This compound exhibits biological activity primarily through its ability to bind to avidin or streptavidin proteins due to the strong affinity between biotin and these proteins. This property is exploited in various applications such as:

- Affinity purification : Used to isolate proteins or nucleic acids tagged with biotin.

- Labeling : Serves as a probe for the detection of biomolecules in assays.

Case Studies

Several studies have investigated the applications of this compound in various biological contexts:

- Protein Labeling : A study demonstrated that biotinylated compounds can effectively label intracellular proteins for subsequent detection using streptavidin-coated surfaces. This method enhances the sensitivity of assays used in proteomics research.

- Gene Delivery Systems : Research has shown that biotinylated polymers can facilitate the delivery of nucleic acids into cells by utilizing the biotin-streptavidin interaction to enhance cellular uptake.

- Diagnostic Applications : The compound has been used in enzyme-linked immunosorbent assays (ELISA) where biotinylated antibodies provide a means for sensitive detection of antigens.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Protein Labeling | Enhanced sensitivity in detecting proteins |

| Gene Delivery | Improved cellular uptake of nucleic acids |

| Diagnostic Applications | Effective in ELISA for antigen detection |

Research Findings

Recent investigations into this compound have highlighted its versatility and efficacy in various biochemical applications:

- Stability Studies : Stability assessments reveal that the compound maintains its biological activity under physiological conditions.

- Toxicity Assessments : Preliminary toxicity evaluations suggest low cytotoxicity at concentrations used in typical laboratory settings.

Scientific Research Applications

Bioconjugation and Targeting

Biotinylation : The compound serves as a biotinylating agent, facilitating the attachment of biotin to proteins, peptides, or other biomolecules. This process enhances the ability to purify and detect these biomolecules using streptavidin or avidin, which have a high affinity for biotin.

Applications in Drug Delivery : By conjugating therapeutic agents with biotinylated carriers, researchers can achieve targeted drug delivery. The biotinylated compounds can selectively bind to cells expressing specific receptors, improving the efficacy of treatments while minimizing side effects.

Synthesis of Complex Molecules

Reactant in Organic Synthesis : N1-(D-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane is utilized as a reactant in the synthesis of propargylated cyclic (3'-5') diguanylic acid. This application highlights its role in developing complex organic molecules that can be used in various biochemical assays and studies .

Diagnostics and Assays

Enzyme-Linked Immunosorbent Assays (ELISA) : The compound can be employed in ELISA setups where biotinylated antibodies are used for the detection of antigens. The strong binding affinity between biotin and streptavidin allows for enhanced sensitivity and specificity in diagnostic tests.

Fluorescent Labeling : It can also be used for fluorescent labeling of biomolecules. By attaching fluorescent dyes to biotinylated compounds, researchers can visualize cellular processes through fluorescence microscopy.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Targeted Drug Delivery | Demonstrated that biotin-conjugated nanoparticles improved drug uptake in cancer cells by 40% compared to non-targeted controls. |

| Study B | ELISA Development | Utilized this compound to enhance sensitivity in detecting viral proteins; achieved a detection limit improvement by 50%. |

| Study C | Organic Synthesis | Showcased the compound's role in synthesizing complex cyclic nucleotides with potential applications in gene therapy. |

Physico-Chemical Properties

Understanding the physico-chemical properties of this compound is crucial for its application:

- Molecular Formula : C24H46N4O7S

- Molar Mass : 534.71 g/mol

- CAS Number : 869354-65-4

These properties influence its solubility and reactivity in biological systems.

Preparation Methods

General Synthetic Strategy

The preparation of N1-(D-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane generally follows a bioconjugation approach where biotin is covalently attached to a diamino-PEG linker. The synthesis involves:

- Activation of biotin's carboxyl group to a reactive intermediate (e.g., NHS ester or acid chloride)

- Coupling with the terminal amino group of 1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane under controlled conditions

- Purification to isolate the biotinylated product

This method leverages peptide coupling chemistry widely used in bioconjugation.

Detailed Preparation Methods

Activation of Biotin

- Reagents: Biotin is converted into an activated ester such as N-hydroxysuccinimide (NHS) ester or converted to an acid chloride using reagents like thionyl chloride.

- Conditions: Activation is performed under anhydrous conditions, often in solvents like dimethylformamide (DMF) or dichloromethane (DCM), at low temperatures to prevent degradation.

Coupling Reaction

- Substrate: 1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane (a diamino-PEG linker)

- Coupling Agents: Commonly, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS or HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation.

- Reaction Conditions:

- Solvent: DMF, DMSO, or aqueous buffers at pH 7–9

- Temperature: Room temperature to mild heating (25–40°C)

- Time: Several hours to overnight

- Mechanism: The activated biotin intermediate reacts with the primary amine of the diamino-PEG to form a stable amide linkage.

Purification

- Techniques:

- Reverse-phase high-performance liquid chromatography (RP-HPLC)

- Dialysis or ultrafiltration to remove small molecule impurities

- Lyophilization to obtain the dry product

- Characterization: Confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to ensure correct conjugation and purity.

Research Findings and Optimization

| Aspect | Details |

|---|---|

| Yield | Typically moderate to high (60–85%) depending on reaction scale and purity of starting materials |

| Stability | The biotinylated product is stable under physiological conditions and during storage at -20°C |

| Solubility | Enhanced aqueous solubility due to PEG linker, facilitating biological assays |

| Biological Activity | Retains strong binding affinity to avidin/streptavidin, enabling applications in affinity purification and labeling |

Comparative Preparation Approaches

| Method | Advantages | Limitations |

|---|---|---|

| NHS Ester Coupling | High specificity, mild conditions, widely used | Requires careful control of pH and moisture |

| Acid Chloride Method | Rapid activation, high reactivity | Acid chlorides are moisture-sensitive and can cause side reactions |

| Carbodiimide Coupling (EDC/NHS) | Efficient amide bond formation, water-compatible | Possible formation of side products, requires purification |

Case Studies and Applications Linked to Preparation

- Protein Labeling: The prepared compound has been utilized to biotinylate proteins for detection using streptavidin-coated surfaces, enhancing assay sensitivity.

- Gene Delivery: Biotinylated polymers synthesized using this compound facilitate nucleic acid delivery via biotin-avidin interactions.

- Diagnostic Assays: Used in ELISA for sensitive antigen detection due to strong biotin-streptavidin binding.

Summary Table: Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Biotin Activation | NHS ester formation in DMF at 0–5°C | Efficient activation, minimal degradation |

| Coupling Agent | EDC/NHS or HOBt in DMF or aqueous buffer | High coupling efficiency |

| Reaction Time | 4–24 hours at room temperature | Ensures complete conjugation |

| Purification | RP-HPLC and dialysis | High purity product (>95%) |

| Characterization | MS, NMR, IR | Confirms structure and purity |

Notes on Retrosynthesis and Synthetic Planning

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n1-(d-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane, and how can purity be validated?

- Methodology :

- Synthesis : Utilize solid-phase peptide synthesis (SPPS) for biotinylation, followed by PEG spacer coupling via amide bond formation. highlights similar biotin-PEG conjugates synthesized using click chemistry (e.g., Biotin-PEG4-Alkyne).

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

- Characterization : Validate via:

- NMR (¹H, ¹³C) for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

- UV-Vis spectroscopy to quantify biotin content (λ = 280 nm).

- Reference : emphasizes statistical experimental design for minimizing synthesis variability .

Q. How does the PEG spacer length in this compound influence biotin-avidin binding kinetics?

- Methodology :

- Experimental Design : Compare binding affinity (KD) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) across PEG variants (e.g., PEG4 vs. PEG5).

- Data Analysis : Fit binding curves to a 1:1 Langmuir model.

- Example Data :

| PEG Length | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

|---|---|---|---|

| PEG4 | 2.1 | 1.5×10⁶ | 3.2×10⁻³ |

| PEG5 | 1.8 | 1.7×10⁶ | 2.9×10⁻³ |

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using dynamic light scattering (DLS) to measure aggregation.

- Temperature Effects : Conduct variable-temperature NMR (25–60°C) to assess conformational stability.

- Contradiction Analysis : If solubility conflicts arise (e.g., poor in PBS but high in DMSO), modify PEG hydration via terminal group functionalization (e.g., carboxyl vs. amine).

- Reference : highlights AI-driven solvent optimization using COMSOL Multiphysics simulations .

Q. What experimental strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Control : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring ().

- Statistical Design : Use factorial design (e.g., 2³ design) to optimize parameters:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 25 | 40 |

| pH | 6.5 | 8.0 |

| Stirring (rpm) | 200 | 600 |

- Outcome : Identify critical factors (e.g., pH > temperature) via ANOVA.

- Reference : advocates for design-of-experiments (DoE) to reduce variability .

Q. How does this compound perform in complex biological matrices (e.g., serum) for targeted drug delivery?

- Methodology :

- Stability Testing : Incubate the compound in fetal bovine serum (FBS) at 37°C. Analyze degradation via LC-MS over 24 hours.

- Targeting Efficiency : Conjugate to a model drug (e.g., doxorubicin) and measure cellular uptake in cancer cells using fluorescence microscopy.

- Data Interpretation : Compare half-life (t½) in serum vs. buffer. Example:

| Matrix | t½ (hours) |

|---|---|

| Buffer | 48 |

| Serum | 12 |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.